molecular formula C15H14BrN3O4S B5999216 N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide

N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide

Cat. No.: B5999216
M. Wt: 412.3 g/mol
InChI Key: BFJXXIMCOQCBLJ-UHFFFAOYSA-N
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Description

N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a sulfamoyl group, and an acetamide group. Its molecular formula is C15H13BrN2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield N-[4-[(2-bromobenzoyl)amino]sulfonyl]aniline. Finally, this compound is acetylated using acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzoyl group or further to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzoyl or benzyl derivatives.

Scientific Research Applications

N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: In industrial settings, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide involves its interaction with molecular targets such as enzymes and proteins. The bromobenzoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfamoyl group can enhance the compound’s binding affinity and specificity for certain targets, while the acetamide group can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-4,4’-diaminodiphenylsulfone: Similar in structure but lacks the bromobenzoyl group.

    N-(4-((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)acetamide: Contains a pyrimidinyl group instead of a bromobenzoyl group.

    N-(4-((pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide: Features a pyridinyl group in place of the bromobenzoyl group.

Uniqueness

N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets that are not possible with similar compounds lacking the bromine atom.

Properties

IUPAC Name

N-[4-[[(2-bromobenzoyl)amino]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O4S/c1-10(20)17-11-6-8-12(9-7-11)24(22,23)19-18-15(21)13-4-2-3-5-14(13)16/h2-9,19H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJXXIMCOQCBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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